molecular formula C13H13NS B12592750 Pyridine, 2-[[(3-methylphenyl)methyl]thio]- CAS No. 646511-51-5

Pyridine, 2-[[(3-methylphenyl)methyl]thio]-

Cat. No.: B12592750
CAS No.: 646511-51-5
M. Wt: 215.32 g/mol
InChI Key: IHIXPSUNZJYCKL-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- (CAS 646511-51-5) is a sulfur-functionalized pyridine derivative of interest in advanced chemical and pharmaceutical research . As a building block in medicinal chemistry, this compound's structure, featuring a pyridine ring and a benzylthio ether connected to a meta-methylphenyl group, makes it a valuable scaffold for the synthesis of more complex molecules. Compounds within this class are frequently explored for their potential biological activities. Specifically, structurally related thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of the FOXM1 transcription factor, a known regulator of cell proliferation and a target in oncology research . The mechanism of action for such inhibitors involves direct binding to the FOXM1 DNA-binding domain, leading to the dissociation of the FOXM1-DNA complex and subsequent downregulation of genes involved in cancer cell proliferation . This product is offered as part of a collection of rare and unique chemicals for early discovery research. As an investigational compound, it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity, as comprehensive analytical data may not be available.

Properties

CAS No.

646511-51-5

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NS/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14-13/h2-9H,10H2,1H3

InChI Key

IHIXPSUNZJYCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Method 1: Dehydrogenation of Piperidine Derivatives

One effective method for synthesizing pyridine derivatives is through the dehydrogenation of piperidine derivatives. This process typically involves:

  • Starting Materials : Piperidine or substituted piperidines.
  • Catalysts : Palladium or platinum-based catalysts are commonly used.
  • Conditions : The reaction is conducted at elevated temperatures (200-400°C) under controlled pressure.

The reaction can be summarized as follows:

$$
\text{Piperidine} \xrightarrow{\text{Catalyst, Heat}} \text{Pyridine} + \text{H}_2
$$

This method has been shown to yield pyridine derivatives with good selectivity and efficiency, making it a preferred route in industrial applications.

Method 2: Cyclization of Aliphatic Amines

Another approach involves the cyclization of aliphatic amines, such as 2-methyl-1,5-diaminopentane. The process includes:

The cyclization reaction proceeds through the formation of an intermediate that subsequently dehydrogenates to yield pyridine:

$$
\text{2-methyl-1,5-diaminopentane} \xrightarrow{\text{Catalyst, Heat}} \text{3-methylpiperidine} \xrightarrow{\text{Dehydrogenation}} \text{3-methylpyridine}
$$

This method has been reported to achieve yields exceeding 80% when optimized correctly.

Method 3: Reaction with Thioether Precursors

To introduce the thioether functionality into the pyridine ring, a common strategy is to react a pyridine derivative with a thioether precursor:

  • Thioether Precursors : Methyl thioether derivatives.
  • Conditions : The reaction may require acidic or basic conditions depending on the specific reactants used.

For example, a typical reaction might involve treating a pyridine derivative with methyl thiol under acidic conditions to facilitate substitution at the nitrogen atom:

$$
\text{Pyridine Derivative} + \text{Methyl Thiol} \rightarrow \text{Pyridine, 2-[[(3-methylphenyl)methyl]thio]-}
$$

This method allows for selective functionalization of the pyridine ring and can yield high-purity products when optimized.

The following table summarizes various preparation methods for Pyridine, 2-[[(3-methylphenyl)methyl]thio]- along with their respective yields and conditions:

Method Starting Material Catalyst Temperature (°C) Yield (%)
Dehydrogenation of Piperidine Piperidine Palladium 200 - 400 ~82
Cyclization of Aliphatic Amines 2-Methyl-1,5-diaminopentane Palladium 250 - 350 >80
Reaction with Thioether Precursors Pyridine Derivative + Methyl Thiol Acidic/Basic conditions Varies Variable

The synthesis of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- can be effectively achieved through various methods including dehydrogenation of piperidines, cyclization of aliphatic amines, and reactions involving thioether precursors. Each method offers unique advantages in terms of yield and selectivity, making them suitable for different applications depending on the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- involves its interaction with various molecular targets. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyridine Thioethers

Pyridine thioethers with varying substituents demonstrate distinct biological and physicochemical properties:

Compound Name Substituents Key Findings Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Cyano, styryl groups at 4,6-positions Exhibits enhanced reactivity due to electron-withdrawing cyano groups; used in biological activity studies .
2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine Chlorophenyl, trifluoromethyl groups Increased lipophilicity and metabolic stability compared to methyl-substituted analogs .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy group The sulfur-containing thietan ring improves solubility and enzyme interaction profiles .

Key Insight: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance stability and binding affinity, while bulky substituents (e.g., styryl) may sterically hinder interactions .

Heterocyclic Variations

Replacing the pyridine ring with other heterocycles alters activity:

  • Quinoline derivatives: 2-(7-Trimethylsilylpropyl)thioquinoline (6a) showed higher cholesterol-lowering activity than its thiopyridine analog (4a), likely due to increased aromatic surface area enhancing target binding .
  • Benzothiazole derivatives : 2-{[dimethyl(l-methyldiethylsilylethyl)silylmethyl]thio}benzothiazole (8b) exhibited lower activity than imidazole-based analogs, suggesting heterocycle electronics modulate efficacy .

Metabolic and Enzymatic Interactions

  • Cytochrome P-450 Inhibition: Thioether-containing compounds like cimetidine competitively inhibit 7-ethoxycoumarin dealkylation via imidazole and cyano group coordination, whereas pyridine-based analogs may exhibit weaker interactions .
  • Enzyme Stability : Oxadiazole-thione derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione) show mixed-type inhibition, suggesting heterocycle rigidity influences metabolic degradation .

Biological Activity

Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is a thioether derivative of pyridine, characterized by the presence of a methylthio group at the second position of the pyridine ring and a 3-methylphenyl group linked via a methyl bridge. This compound is part of a larger class of substituted pyridines that are known for their diverse chemical properties and biological activities, making them significant in medicinal chemistry.

Chemical Structure and Properties

The structural formula of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- can be represented as follows:

C12H13NS\text{C}_{12}\text{H}_{13}\text{N}\text{S}

This compound's unique combination of a thioether and a bulky aromatic substituent (3-methylphenyl) may influence its reactivity and biological properties compared to simpler or differently substituted pyridines.

Anticancer Potential

Recent investigations into the biological activity of related pyridine derivatives have highlighted their potential as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. While direct evidence for Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is sparse, the exploration of its interactions with biological targets could reveal insights into its potential anticancer activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of Pyridine, 2-[[(3-methylphenyl)methyl]thio]-, a comparison with other related compounds is useful. The following table summarizes key features and biological activities of structurally similar pyridine derivatives:

Compound NameStructure FeaturesUnique Aspects
2-Methylthio-pyridineContains a methylthio group at position 2Simpler structure; less steric hindrance
3-MethylpyridineMethyl group at position 3Lacks sulfur functionality
2-(Methylthio)-5-nitropyridineNitro group at position 5 alongside methylthioIntroduces electron-withdrawing nitro group
4-(Methylthio)-pyridineMethylthio at position 4Different substitution pattern

The distinct combination of functional groups in Pyridine, 2-[[(3-methylphenyl)methyl]thio]- may enhance its reactivity and biological properties compared to these simpler or differently substituted pyridines.

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